Thiophene-2

Description

Structure

3D Structure

Properties

IUPAC Name |

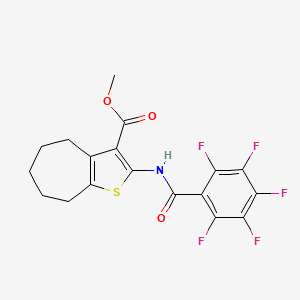

methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F5NO3S/c1-27-18(26)9-7-5-3-2-4-6-8(7)28-17(9)24-16(25)10-11(19)13(21)15(23)14(22)12(10)20/h2-6H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRWEULSKHQETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346310 | |

| Record name | Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420089-51-6 | |

| Record name | Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Thiophene 2 and Its Derivatives

Cyclization Reactions for Thiophene (B33073) Ring Formation

The formation of the thiophene ring through the cyclization of sulfur-containing alkyne substrates represents a highly efficient and direct pathway to this important class of aromatic heterocycles. These methods offer significant advantages over classical condensation reactions, including high atom economy and regioselectivity, starting from readily available acyclic precursors.

Metal-catalyzed heterocyclization is a potent methodology for the synthesis of substituted heterocycles. organic-chemistry.org This process involves the electrophilic activation of a triple bond in an alkyne substrate by a metal catalyst, which facilitates an intramolecular nucleophilic attack by a suitably positioned heteroatom—in this case, sulfur. organic-chemistry.org Despite the potential for sulfur to "poison" metal catalysts due to its strong coordinating properties, significant progress has been made in developing robust catalytic systems for the synthesis of thiophenes. wikipedia.org

A notable example of metal-catalyzed cyclization is the synthesis of substituted thiophenes through the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. This reaction proceeds efficiently in the presence of a catalytic system composed of Palladium(II) iodide (PdI₂) and Potassium Iodide (KI). The reaction is typically carried out in a solvent such as N,N-dimethylacetamide (DMA) under an inert nitrogen atmosphere at temperatures ranging from 25-100°C. arkat-usa.org

This methodology has proven effective for a variety of substrates, leading to the corresponding thiophene derivatives in good to excellent yields. arkat-usa.org Another effective application of this catalytic system is the conversion of 1-mercapto-3-yn-2-ols into substituted thiophenes. researchgate.net

| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (Z)-2-en-4-yne-1-thiols | PdI₂/KI | DMA | 25-100 | Up to 95% |

| 1-mercapto-3-yn-2-ols | PdI₂/KI | MeOH | Reflux | Good to High |

The generally accepted mechanism for the metal-catalyzed heterocyclization of alkynes begins with the coordination of the metal center to the triple bond, which activates it towards nucleophilic attack. organic-chemistry.org In the specific case of the PdI₂-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols, the proposed pathway involves several key steps. First, the palladium catalyst activates the alkyne moiety. This is followed by a 5-exo-dig intramolecular nucleophilic attack of the thiol group onto the activated triple bond. The resulting intermediate then undergoes protonolysis, leading to the aromatization of the ring and regeneration of the active catalyst, yielding the final substituted thiophene product. organic-chemistry.org

As an alternative to metal catalysis, base-promoted heterocyclization offers a metal-free pathway to thiophene derivatives. This method can be particularly advantageous for substrates that are sensitive to metals. wikipedia.org In one such approach, (Z)-2-en-4-yne-1-thiolate derivatives are formed in situ from the reaction of 4-en-1-yn-3-yl acetates with a sulfur nucleophile like Potassium Thioacetate (KSAc), followed by deacylation. The resulting thiolate then undergoes a 5-exo-dig cyclization, followed by aromatization, to furnish the 2,4-disubstituted thiophene. organic-chemistry.org

Iodocyclization is a valuable synthetic tool for the direct preparation of iodine-containing heterocycles from functionalized alkynes. organic-chemistry.org This method has been successfully applied to the synthesis of iodinated thiophenes starting from sulfur-containing alkyne precursors. For instance, the treatment of 1-mercapto-3-yn-2-ols with N-iodosuccinimide (NIS) can directly yield 3-iodothiophenes. researchgate.net This reaction proceeds by the activation of the alkyne by the iodine source, which then triggers the intramolecular cyclization by the sulfur nucleophile. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov The Gewald reaction is a classic and widely utilized MCR for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another active methylene nitrile), and elemental sulfur in the presence of a base. organic-chemistry.org

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgthieme-connect.com Following this, the elemental sulfur is activated and adds to the intermediate. The subsequent intramolecular cyclization onto the cyano group, followed by tautomerization, yields the final 2-aminothiophene product. wikipedia.org This one-pot synthesis is highly versatile due to the wide availability of starting materials, making it a powerful tool for generating libraries of substituted thiophenes.

Multi-component Condensation Reactions

Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation that synthesizes a poly-substituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org First reported by Karl Gewald in 1961, this one-pot procedure has become a universal method due to its operational simplicity, the ready availability of starting materials, and generally mild reaction conditions. researchgate.netarkat-usa.orgumich.edu The reaction is highly versatile, allowing for the creation of a diverse library of compounds by varying the carbonyl and activated nitrile components.

The general sequence involves an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and a subsequent ring-closure step to form the thiophene ring. arkat-usa.org

Green Chemistry Approaches to Gewald Reaction

In line with the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, several eco-friendly modifications to the Gewald reaction have been developed. rsc.orgnih.gov These approaches focus on using recyclable catalysts, alternative energy sources, and environmentally benign solvents.

One strategy involves the use of heterogeneous or reusable catalysts. For instance, N-methylpiperazine-functionalized polyacrylonitrile fibers have been employed as an effective and recyclable catalyst for the reaction. rsc.org Similarly, piperidinium borate has been used in catalytic amounts, demonstrating good reusability, particularly when using an ethanol/water solvent system. thieme-connect.com Another innovative approach uses sodium polysulfide, which triggers the reaction in water under ultrasound irradiation, eliminating the need for a traditional catalytic base. researchgate.net The use of water as a green solvent is a significant advantage of this sonocatalyzed procedure. researchgate.net One-pot synthesis, a key tool in green chemistry, is inherent to the Gewald reaction and helps to reduce waste by avoiding the isolation of intermediates. rsc.org

| Green Methodology | Catalyst/Condition | Solvent | Key Advantages |

| Catalyst Recycling | N-methylpiperazine-functionalized polyacrylonitrile fibers rsc.org | Ethanol | Recyclable catalyst, reduced waste |

| Catalyst Recycling | Piperidinium Borate (20 mol%) thieme-connect.com | Ethanol/Water (9:1) | Recyclable, excellent yield, clean workup |

| Alternative Reagent | Sodium Polysulfide researchgate.net | Water | Catalyst-free, use of green solvent, atom efficient |

| Energy Source | Ultrasound Irradiation researchgate.net | Water | Enhanced reaction rate, simplicity |

Microwave-Assisted Gewald Synthesis

The application of microwave irradiation has proven to be a powerful technology for accelerating the Gewald synthesis. wikipedia.orgclockss.org Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and purer products. clockss.orgorganic-chemistry.org This rapid and efficient heating method minimizes the formation of by-products. clockss.org

For example, a study demonstrated the synthesis of a series of 2-aminothiophene derivatives in 57%-95% yields within 30 minutes under microwave conditions. clockss.org Another report highlights the reduction of reaction time from 4 hours under classical heating to just 20 minutes using microwaves, with most products crystallizing directly from the reaction mixture in high purity. organic-chemistry.org The efficiency of microwave-assisted protocols has been leveraged for the rapid generation of compound libraries for biological screening. thieme-connect.com

| Method | Reaction Time | Temperature | Yield | Reference |

| Conventional Heating | 4 hours | 70°C | Good | organic-chemistry.org |

| Microwave Irradiation | 20 minutes | 70°C | High | organic-chemistry.org |

| Conventional Heating | 8-10 hours | 170-180°C | ~70% | |

| Microwave Irradiation | 46 minutes | 120°C | Good | ijert.org |

Solvent-Free Gewald Reaction Conditions

Performing the Gewald reaction under solvent-free conditions represents a significant advancement in green chemistry by eliminating solvent waste. semanticscholar.org One effective method is the use of high-speed ball milling (mechanochemistry), which can facilitate the reaction between solid or neat liquid reagents. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of 2-aminothiophenes from alkyl-aryl ketones, demonstrating that the reaction can be conducted under aerobic conditions and can even become catalytic in base. mdpi.com

Alternatively, the reaction can be performed by simply heating the neat mixture of reagents in a conventional oven. mdpi.comresearchgate.net Combining thermal heat with the agitation of ball milling can further increase the reaction rate significantly. mdpi.com These solvent-free methods allow for the safe and straightforward preparation of a diverse range of 2-aminothiophenes. mdpi.com

Mechanism Elucidation in Gewald Reaction

The mechanism of the Gewald reaction, while long utilized, has been the subject of detailed study to achieve a full understanding. wikipedia.orgarkat-usa.org The process is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgacs.org

Paal-Knorr Thiophene Synthesis Modifications

The Paal-Knorr synthesis is a classical method for preparing five-membered heterocycles, including thiophenes. wikipedia.org The thiophene synthesis variant involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgwikipedia.org Traditionally, phosphorus pentasulfide (P4S10) was used for this purpose. organic-chemistry.org

Modern modifications often employ milder and more efficient sulfurizing agents, such as Lawesson's reagent. wikipedia.orgorganic-chemistry.orguobaghdad.edu.iq These reagents act as both sulfur sources and dehydrating agents, driving the reaction to completion. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate, rather than the initial formation of a furan (B31954) followed by sulfurization. wikipedia.orgorganic-chemistry.org This was demonstrated by studies showing that treating the corresponding furan with phosphorus pentasulfide gave inconsistent results compared to the direct reaction of the 1,4-dicarbonyl compound. wikipedia.org

Stobbe-Type Mechanism in Thiophene Synthesis

The Stobbe condensation typically involves the reaction of a ketone or aldehyde with a succinic acid ester to form an alkylidene succinic acid via a lactone intermediate. wikipedia.org A variation of this mechanism is observed in certain thiophene syntheses, most notably the Hinsberg synthesis. youtube.com

Cyclization of Functionalized Alkynes with Na₂S and CuI

A significant advancement in the synthesis of 2,5-disubstituted thiophenes involves the copper(I)-catalyzed reaction of haloalkynes with a sulfur source. acs.org This method provides a regioselective route to these important derivatives. The reaction is typically carried out using copper(I) iodide (CuI) as the catalyst in the presence of a ligand such as 1,10-phenanthroline, with sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) serving as the sulfur nucleophile. acs.org

The proposed mechanism for this transformation begins with the Cu(I)-catalyzed homocoupling of the starting 1-bromoalkyne to form a 1,3-diyne intermediate. nih.gov Subsequently, the sulfide anion attacks one of the triple bonds of the 1,3-diyne, generating an enynethiolate intermediate. This intermediate then undergoes a copper-promoted 5-endo-dig cyclization. The intramolecular attack of the sulfur atom onto the remaining triple bond, coordinated to the copper(I) catalyst, leads to the formation of a 3-thienylcopper complex. The final 2,5-disubstituted thiophene product is then formed upon protonolysis of this complex. nih.gov

Detailed research findings have demonstrated the efficacy of this method with various substituted bromoalkynes. The reaction conditions are typically optimized to achieve high yields of the desired thiophene products.

Table 1: Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Thiophenes from Bromoalkynes and Sodium Sulfide

| Entry | Bromoalkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-bromo-2-phenylethyne | 2,5-diphenylthiophene | 85 |

| 2 | 1-bromo-2-(p-tolyl)ethyne | 2,5-di(p-tolyl)thiophene | 82 |

| 3 | 1-bromo-2-(4-methoxyphenyl)ethyne | 2,5-bis(4-methoxyphenyl)thiophene | 78 |

| 4 | 1-bromo-2-(4-chlorophenyl)ethyne | 2,5-bis(4-chlorophenyl)thiophene | 88 |

| 5 | 1-bromo-2-(thiophen-2-yl)ethyne | 2,5-di(thiophen-2-yl)thiophene | 75 |

Data is illustrative and compiled from findings reported in the synthesis of 2,5-disubstituted thiophenes. acs.org

Functionalization and Derivatization Strategies

Electrophilic Aromatic Substitution (SEAr) on Thiophene-2 Derivatives

Thiophene and its derivatives readily undergo electrophilic aromatic substitution (SEAr), a fundamental reaction class for the functionalization of this heterocyclic ring. The general mechanism involves the initial attack of an electrophile by the π-electron system of the thiophene ring, leading to the formation of a carbocation intermediate, often referred to as a σ-complex or Wheland intermediate. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. In the final step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromatic system and resulting in the substituted thiophene.

A key aspect of the electrophilic aromatic substitution of thiophene is its regioselectivity. The attack of an electrophile can occur at either the α-carbon (C2 or C5) or the β-carbon (C3 or C4). Experimental observations and theoretical studies consistently show a strong preference for substitution at the α-position.

This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at the α-carbon. When the electrophile attacks the C2 position, the positive charge in the resulting σ-complex can be delocalized over three resonance structures, including one where the charge is stabilized by the lone pair of electrons on the sulfur atom. In contrast, attack at the C3 position results in a carbocation intermediate that is stabilized by only two resonance structures, and the positive charge is not delocalized onto the sulfur atom. The greater delocalization and the participation of the sulfur atom in stabilizing the positive charge make the intermediate from α-attack significantly more stable, thus leading to a lower activation energy for its formation and a faster reaction rate.

Iodinated thiophenes are valuable intermediates in organic synthesis, particularly for the preparation of conductive polymers. The iodination of thiophene and its electron-poor derivatives can be effectively achieved using various iodinating agents.

Potassium dichloroiodate (KICl₂) is a stable and convenient reagent for the electrophilic iodination of thiophenes. researchgate.net In solution, KICl₂ readily dissociates to form potassium chloride (KCl) and iodine monochloride (ICl). researchgate.net ICl then acts as the active electrophilic iodinating species in the reaction. This in-situ generation of ICl provides a practical alternative to using iodine monochloride directly.

The reaction of thiophene and its derivatives with KICl₂ can be carried out under various conditions, including in solvents like dichloromethane and methanol, as well as under solvent-free conditions. The reactivity and yield can be influenced by the nature of the substrate and the reaction medium.

Table 2: Iodination of Thiophene Derivatives with KICl₂

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Thiophene | 2-Iodothiophene | Good to Excellent |

| 2 | 2-Acetylthiophene | 2-Acetyl-5-iodothiophene | High |

| 3 | This compound-carboxaldehyde | 5-Iodothis compound-carboxaldehyde | Excellent |

| 4 | Methyl this compound-carboxylate | Methyl 5-iodothis compound-carboxylate | High |

| 5 | 2,2'-Bithiophene | 5,5'-Diiodo-2,2'-bithiophene | Practical (in Dichloromethane) |

Yields are qualitative descriptions based on reported experimental findings. acs.org

The mechanism for the iodination of aromatic compounds with iodine monochloride is proposed to proceed through the initial formation of a π-complex. researchgate.net In this step, the electron-rich π-system of the thiophene ring interacts with the electrophilic iodine atom of ICl, forming an adduct where the ICl molecule is associated with the face of the aromatic ring.

Following the formation of the π-complex, a nucleophilic attack from one of the carbon atoms of the thiophene ring on the iodine atom of ICl occurs. This leads to the formation of the more stable σ-complex (Wheland intermediate) and the displacement of a chloride ion. This nucleophilic attack is considered the rate-determining step of the reaction. Finally, the abstraction of a proton from the carbon bearing the iodine atom by the chloride ion is a rapid, barrierless step that restores the aromaticity of the thiophene ring and yields the iodinated product.

Iodination of Thiophene and Electron-Poor Derivatives

Side Chain Functionalization of Polythiophenes

The functionalization of polythiophene side chains is a critical strategy for tailoring the properties of these conductive polymers for specific applications. acs.orgrsc.org Two primary approaches exist: polymerizing monomers that already contain the desired functional group, or performing chemical modifications on the side chains of the polymer after polymerization. cmu.edu The latter method, known as post-polymerization functionalization, offers a versatile route to a variety of functionalized materials from a common precursor polymer. cmu.edunih.gov

Post-polymerization functionalization allows for the introduction of diverse chemical moieties onto a pre-synthesized polymer backbone. nih.gov This approach is advantageous as it avoids potential complications where functional groups on the monomer might interfere with the polymerization process. A common strategy involves using a highly regioregular polymer such as HT-Poly(3-bromohexylthiophene) as a starting material. cmu.edu The bromine atom on the alkyl side chain serves as a reactive site for various nucleophilic substitution reactions, enabling the attachment of different functional groups. cmu.edu This method facilitates the synthesis of well-defined polythiophenes with specific functionalities, which can then be used to create new materials like conducting block copolymers. acs.org

Another technique involves the use of "click" chemistry, such as the thiol-ene reaction on alkene-functionalized poly(3,4-propylenedioxythiophene) (PProDOT) surfaces. rsc.org This allows for the efficient and facile tuning of surface chemistry, modifying properties like conductivity and wettability. rsc.org

Specific functional groups such as carboxylic acids, amines, and thiols can be successfully incorporated into the side chains of polythiophenes via post-polymerization modification of poly[3-(6-bromoalkyl)thiophene]. cmu.edu

Carboxylic Acids: The synthesis of a polythiophene with carboxylic acid side chains, such as HT-2,5-Poly(3-octanoic acid thiophene), is achieved by reacting the bromoalkyl precursor with lithiated 2,4,4-trimethyloxazoline, followed by acidic hydrolysis. cmu.edu

Amines: To introduce amine functionalities, the bromoalkyl polymer is first reacted with sodium azide to form an azide derivative. cmu.edu Subsequent reduction of the azide group, typically using lithium aluminum hydride (LAH), yields the primary amine, resulting in polymers like HT-2,5-Poly(3-hexylamine thiophene). cmu.edu

Thiols: Thiol groups are incorporated by first reacting the bromoalkyl polymer with potassium thioacetate to form a thioester. cmu.edu This thioester is then reduced, for example with LAH, to produce the final thiol-functionalized polymer, such as HT-2,5-Poly(3-hexylthiol thiophene). cmu.edu

The table below summarizes the synthetic routes for these functionalizations starting from Poly(3-(6-bromohexyl)thiophene).

| Target Functional Group | Reagents | Intermediate Polymer | Final Polymer |

| Carboxylic Acid | 1. Lithiated 2,4,4-trimethyloxazoline 2. 3M Hydrochloric acid | HT-2,5-Poly(3-(2(4,4-dimethyloxazolin-2-yl)-heptyl)thiophene) | HT-2,5-Poly(3-octanoic acid thiophene) |

| Amine | 1. Sodium azide in DMF 2. Lithium aluminum hydride (LAH) | HT-2,5-Poly(3-hexyl azide thiophene) | HT-2,5-Poly(3-hexylamine thiophene) |

| Thiol | 1. Potassium thioacetate 2. Lithium aluminum hydride (LAH) | HT-2,5-Poly(3-hexylthiolacetate thiophene) | HT-2,5-Poly(3-hexylthiol thiophene) |

Vilsmeier-Haack Reaction in 2-Acetylthiophene Synthesis

The Vilsmeier-Haack reaction is a versatile and powerful tool in organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.comchemistrysteps.com It is particularly useful in the synthesis of 5-aryl-2-acetylthiophene derivatives, which are valuable intermediates for preparing biologically active compounds. mdpi.com The reaction typically involves a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃), which react to form a chloromethylene iminium salt, commonly known as the Vilsmeier reagent. mdpi.comwikipedia.org

In the context of 2-acetylthiophene synthesis, the process often begins with the chloroformylation of an acetophenone derivative using the Vilsmeier reagent. mdpi.com This step produces a β-aryl-β-chloroacrolein intermediate. mdpi.comresearchgate.net This intermediate is then subjected to a cyclization reaction, typically with a sulfur source, to construct the thiophene ring and yield the target 5-aryl-2-acetylthiophene. mdpi.com The Vilsmeier reagent is a relatively weak electrophile, so the reaction works most effectively with arenes that are electron-rich. chemistrysteps.comwikipedia.org

Distant Functionalization via Samarium Diiodide Promotion

Functionalization at positions remote from an activating group presents a significant challenge in organic synthesis. acs.orgacs.org A novel strategy to achieve this involves using thiophene moieties as mediators in reactions promoted by samarium diiodide (SmI₂). acs.orgnih.gov This methodology allows for the regioselective introduction of functional groups at the terminal positions of long-chain aliphatic esters. acs.orgacs.org

Methyl this compound-carboxylate serves as an effective mediator in SmI₂-promoted reactions with various electrophiles. acs.orgntu.edu.tw In the presence of SmI₂ and hexamethylphosphoramide (HMPA), methyl this compound-carboxylate reacts with carbonyl compounds or conjugated esters. acs.org The reaction proceeds through a dienolate intermediate, which can then react with electrophiles. acs.org The resulting dihydrothiophene product can undergo reductive desulfurization using Raney nickel, which removes the sulfur atom and unmasks a functionalized aliphatic chain. acs.orgacs.org This process effectively allows methyl this compound-carboxylate to act as a synthetic equivalent of a pentanoate 5-anion or a pentanoate 4,5-dianion, enabling the synthesis of long-chain esters with hydroxyl and carboxyl groups at remote positions. acs.orgnih.gov

The SmI₂-promoted coupling reactions of methyl this compound-carboxylate with electrophiles exhibit high regioselectivity. acs.orgntu.edu.tw The incoming electrophile reacts exclusively at the C-5 position of the thiophene ring. acs.org This allows for precise functionalization.

Hydroxyalkylation: Aldehydes and ketones react with the thiophene mediator to introduce a hydroxyalkyl group at the C-5 position. Subsequent desulfurization yields long-chain hydroxy acids or their ester derivatives. acs.org For example, the reaction with 6-methoxy-2-naphthaldehyde followed by desulfurization and saponification produces an anti-arthritis agent. ntu.edu.tw

Michael Additions: α,β-Unsaturated esters can also be used as electrophiles in a Michael-type addition, again occurring regioselectively at the C-5 position. acs.org

The following table details the results of SmI₂-promoted reactions between methyl this compound-carboxylate (1a) and various electrophiles.

| Entry | Electrophile | Coupling Product (Yield) | Desulfurized Product (Yield) |

| 1 | p-Tolualdehyde | 2a (88%) | Methyl 6-hydroxy-6-(p-tolyl)hexanoate (90%) |

| 2 | 6-Methoxy-2-naphthaldehyde | 2b (85%) | Methyl 6-hydroxy-6-(6-methoxynaphth-2-yl)hexanoate (89%) |

| 3 | Nonanal | 2e (83%) | Methyl 6-hydroxytetradecanoate (90%) |

| 4 | Cyclohexanone | 2f (86%) | Methyl 6-(1-hydroxycyclohexyl)hexanoate (92%) |

| 5 | Methyl crotonate | - | Methyl 4,8-dicarbomethoxy-nonanoate |

| 6 | Cyclohexanone (2.5 equiv) | 5a (71%) | 1,4-Bis(1-hydroxycyclohexyl)butane-1,4-diol derivative |

| 7 | Acetophenone (2.5 equiv) | 5b (70%) | 1,4-Diphenyl-pentane-1,4-diol derivative |

Table adapted from data presented in Organic Letters (2000), 2(23), 3719-3721. acs.orgnih.gov

Catalytic Asymmetric Functionalization and Dearomatization

The asymmetric functionalization and dearomatization of thiophenes represent a powerful strategy for the rapid construction of chiral cyclic molecules from readily available aromatic precursors. These transformations are of significant interest for accessing novel three-dimensional molecular scaffolds for drug discovery and materials science.

The synthesis of axially chiral biaryl compounds containing a thiophene unit is a challenging yet rewarding endeavor. Recent breakthroughs have demonstrated the use of catalytic asymmetric reactions to control the stereochemistry around the C-C bond connecting the thiophene ring to another aromatic system. For instance, the intramolecular reaction between a thiophene moiety and a vinylidene ortho-quinone methide (VQM) intermediate, catalyzed by a chiral Brønsted base, has been shown to produce axially chiral naphthyl-benzothiophene derivatives with high yields and excellent enantioselectivities. This method relies on the in-situ formation of a highly active VQM chiral intermediate that activates the otherwise inert thiophene structure, leading to a stereoselective 6π-electrocyclization.

Catalytic Asymmetric Dearomatization (CADA) has emerged as a potent tool for converting flat, aromatic thiophenes into complex, three-dimensional chiral molecules. Despite the high resonance stabilization energy of the thiophene ring, which makes it less prone to dearomatization compared to other heteroarenes, several successful strategies have been developed.

One notable approach involves the intramolecular hetero-[4+2] cycloaddition of thiophene-tethered VQM precursors. This reaction, catalyzed by a chiral Brønsted base, leads to the formation of thiophene-dearomatized chiral spiranes in high yields and with excellent enantioselectivities. The reaction proceeds through a dearomative pathway where the thiophene ring acts as a diene in a cycloaddition reaction.

Another powerful strategy is the organocatalytic enantioselective dearomatization of substituted thiophenes through a remote asymmetric 1,10-conjugate addition. This metal-free method utilizes a bifunctional chiral phosphoric acid catalyst to activate the substrate and control the stereochemical outcome. The reaction of indole imine methides with thiophenes under mild conditions yields highly functionalized, enantioenriched products.

The following table summarizes representative examples of catalytic asymmetric dearomatization reactions of thiophenes:

| Catalyst Type | Reaction Type | Products | Yield (%) | Enantiomeric Excess (%) |

| Chiral Brønsted Base | Intramolecular hetero-[4+2] cycloaddition | Thiophene-dearomatized chiral spiranes | High | Excellent |

| Chiral Phosphoric Acid | 1,10-conjugate addition | Dearomatized thiophenes | 57-95 | 85:15 to 99.5:0.5 e.r. |

Full Functionalization of Thienothiophene Scaffolds

The complete substitution of all available positions on a thienothiophene core is a significant challenge in synthetic chemistry. Achieving this level of functionalization allows for the fine-tuning of the electronic and physical properties of these important scaffolds, which are widely used in organic electronics.

A robust strategy for the full functionalization of the thieno[3,2-b]thiophene (B52689) scaffold has been developed, commencing with 2,5-dichlorothieno[3,2-b]thiophene. The process involves a sequence of regioselective metalations and subsequent reactions with various electrophiles.

The initial step is the magnesiation of the 3- and 6-positions using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). The resulting di-magnesiated intermediate can then be trapped with a range of electrophiles to introduce diverse functional groups at these positions, yielding 3,6-difunctionalized 2,5-dichlorothieno[3,2-b]thiophenes.

Subsequent steps involve the removal of the chlorine atoms and further regioselective functionalization of the 2- and 5-positions. This can be achieved through either regioselective metalation or a regioselective magnesium insertion into the C-Cl bonds, followed by electrophilic quenching. This sequential approach provides a versatile pathway to fully decorated thieno[3,2-b]thiophene derivatives, opening avenues for the synthesis of novel materials for organic electronics.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. In the context of this compound synthesis, microwave-assisted organic synthesis has emerged as a key technology for reducing environmental impact.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often improved product purity by minimizing side reactions. These benefits align well with the principles of green chemistry by improving energy efficiency and reducing waste.

The application of microwave irradiation has been successfully demonstrated in various reactions for the synthesis and functionalization of thiophenes. For example, the Suzuki coupling reaction, a powerful tool for forming carbon-carbon bonds, can be performed under solvent-free conditions using microwave heating. This approach allows for the rapid and efficient synthesis of thiophene oligomers, which are important materials for organic electronics. For instance, quaterthiophene can be synthesized in just 6 minutes, and quinquethiophene in 11 minutes, with good isolated yields.

Furthermore, microwave-assisted Paal-Knorr reactions provide a versatile and efficient route to polysubstituted thiophenes from 1,4-dicarbonyl compounds. This method offers high yields and is compatible with a wide range of functional groups. The Knoevenagel condensation to produce 2-(2-nitroethenyl)thiophene from 2-thiophenecarboxaldehyde and nitromethane has also been shown to be significantly enhanced by microwave irradiation, leading to higher yields in shorter reaction times.

The use of microwave heating in conjunction with environmentally benign solvents or even solvent-free conditions represents a significant step towards greener synthetic routes for this compound and its derivatives.

The table below highlights the advantages of microwave-assisted synthesis in specific thiophene-related reactions:

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Suzuki Coupling (Quaterthiophene synthesis) | Several hours | 6 minutes | Significant |

| Suzuki Coupling (Quinquethiophene synthesis) | Several hours | 11 minutes | Significant |

| Knoevenagel Condensation | Hours to days | Minutes | Increased yields |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing health hazards. For the synthesis of this compound derivatives, particularly 2-aminothiophenes via the Gewald reaction, solvent-free conditions have been successfully implemented.

One notable approach involves the use of high-speed ball milling. mdpi.comnih.gov This mechanochemical method facilitates the reaction between ketones, activated nitriles, and elemental sulfur under aerobic conditions. mdpi.com Research has shown that the Gewald reaction can be conducted catalytically with a base under these solvent-free conditions. The combination of mechanical agitation and thermal heating in a modified mixer/mill can significantly accelerate the reaction rate. mdpi.com For instance, the reaction of various alkyl-aryl ketones under these conditions has been shown to produce 2-aminothiophenes in moderate to good yields.

Conventional heating in an oven has also been explored for the solvent-free Gewald reaction. mdpi.com While this method can produce the desired thiophene products, the lack of agitation can lead to poor mixing and consequently, moderate yields. mdpi.com A study developing a new protocol for the preparation of tetrasubstituted 2-aminothiophene derivatives involved stirring the components (ketones, ethyl cyanoacetate, and elemental sulfur) with morpholine at room temperature under solvent-free conditions. semanticscholar.org

These solvent-free methods offer a significant improvement over traditional synthetic routes that often rely on hazardous solvents. The reduction in solvent use not only simplifies the purification process but also contributes to a more sustainable synthetic pathway.

Table 1: Comparison of Solvent-Free Methods for 2-Aminothiophene Synthesis

| Method | Reagents | Conditions | Yield | Reference |

| High-Speed Ball Milling | Alkyl-aryl ketones, activated nitriles, elemental sulfur, catalytic base | Aerobic, with or without thermal assistance | Moderate to Good | mdpi.comnih.gov |

| Conventional Heating | Ketones, ethyl cyanoacetate, elemental sulfur, morpholine | Room temperature, stirring | Moderate | mdpi.comsemanticscholar.org |

Use of Environmentally Benign Catalysts

The choice of catalyst plays a pivotal role in the environmental impact of a chemical synthesis. The development of green catalysts that are non-toxic, recyclable, and highly efficient is a key area of research in the synthesis of this compound derivatives.

Sodium aluminate (NaAlO₂) has emerged as a cost-effective, efficient, and recyclable solid base catalyst for the synthesis of substituted 2-aminothiophenes through the Gewald reaction. acs.org This method operates under mild and environmentally benign conditions, offering excellent catalytic performance. A significant advantage of NaAlO₂ is its ease of recovery and reuse, which adds to the economic and environmental viability of the process. acs.org

L-proline, an amino acid, has been identified as a green and cost-effective catalyst for the one-pot, three-component Gewald reaction to synthesize substituted 2-aminothiophenes. organic-chemistry.org This methodology is characterized by its mild reaction conditions, low catalyst loading, and high yields. The reaction proceeds efficiently, with L-proline catalyzing both the initial Knoevenagel condensation and the subsequent sulfur addition. organic-chemistry.org

Another class of environmentally friendly catalysts are piperidinium salts of boric acid, which have been used in truly catalytic amounts for the Gewald synthesis of 2-aminothiophenes. thieme-connect.com These conjugate acid-base pair catalysts have demonstrated high efficiency and can be recycled and reused, contributing to a more sustainable process. thieme-connect.com

Table 2: Environmentally Benign Catalysts for the Synthesis of 2-Aminothiophenes

| Catalyst | Reaction | Advantages | Yield | Reference |

| Sodium Aluminate (NaAlO₂) | Gewald Reaction | Cost-effective, mild conditions, recyclable | Excellent | acs.org |

| L-proline | Gewald Reaction | Green, cost-effective, low catalyst loading, mild conditions | Up to 84% | organic-chemistry.org |

| Piperidinium Borate | Gewald Reaction | Truly catalytic amount, recyclable, excellent yields | Up to 96% | thieme-connect.com |

Ultrasonic Activation

Ultrasonic activation has gained prominence as a green chemistry tool that can significantly enhance reaction rates, improve yields, and reduce reaction times in organic synthesis. nih.govrsc.org The application of ultrasound in the synthesis of this compound derivatives, particularly through the Gewald reaction, has been shown to be highly effective.

The mechanism of ultrasonic activation involves acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized high temperatures and pressures, effectively concentrating the diffuse energy of the sound waves to accelerate the reaction.

In the synthesis of 2-aminothiophenes, ultrasound has been successfully employed to promote the reaction in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) in polyethylene glycol (PEG-200), a green solvent. This method has been shown to be superior to classical conditions, with improvements in both reaction rates and yields. The use of ultrasound can dramatically reduce reaction times, often from hours to minutes. nih.gov

Furthermore, the synthesis of novel thiophene chalcone (B49325) derivatives has been achieved under ultrasonic irradiation in the presence of lithium hydroxide monohydrate (LiOH·H₂O) as a catalyst, leading to good yields in short reaction times under mild conditions. researchgate.net The combination of ultrasonic activation with environmentally benign solvents and catalysts represents a powerful strategy for the sustainable synthesis of this compound derivatives.

Table 3: Effect of Ultrasonic Activation on the Gewald Reaction for 2-Aminothiophene Synthesis

| Catalyst | Solvent | Condition | Reaction Time | Yield | Reference |

| DABCO | PEG-200 | Sonication (40 kHz, 300W) | Shorter | Up to 89% | |

| DABCO | PEG-200 | Silent (stirring) | Longer | Lower | |

| LiOH·H₂O | - | Sonication (50 Hz) | Short | Good | researchgate.net |

Reactivity and Reaction Mechanisms of Thiophene 2 Derivatives

Electrophilic Substitution Mechanisms

Thiophene (B33073) readily undergoes electrophilic aromatic substitution (SEAr) reactions, a hallmark of its aromatic nature. These reactions involve the replacement of a hydrogen atom on the thiophene ring with an electrophile. wikipedia.org The mechanism mirrors that of benzene (B151609), proceeding through the formation of a Wheland intermediate, also known as a sigma complex. wikipedia.orguni.lunih.govfishersci.iebioivt.com

Thiophene exhibits greater reactivity towards electrophilic substitution compared to benzene. This enhanced reactivity is attributed to the electron-donating effect of the sulfur atom, which increases the electron density within the ring, making it more susceptible to electrophilic attack. google.comwikipedia.orgwikipedia.orgnih.govfishersci.iedrugbank.com The general order of reactivity for five-membered heterocycles in SEAr is pyrrole (B145914) > furan (B31954) > thiophene > benzene. nih.govfishersci.ie

The preferred site for electrophilic attack on the thiophene ring is predominantly the C2-position (alpha-position). This regioselectivity is observed both kinetically and thermodynamically. google.comwikipedia.orgfishersci.iedrugbank.com Substitution at the C3-position typically occurs only when both C2-positions are already occupied by substituents. wikipedia.org

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the intricate mechanisms and regioselectivity of thiophene's electrophilic substitution reactions. bioivt.com These studies consistently show a preference for electrophilic attack at the alpha-carbon atom.

For alpha-substituted thiophenes (e.g., those with CHO, COMe, or CO₂Me groups), computational investigations (using the B3LYP/6-311G(d,p) level of theory) have revealed the influence of catalysts on regioselectivity. In the absence of a catalyst, alpha'-substitution is favored. However, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), beta-substitution becomes more favorable.

The activation energies associated with these reactions are influenced by changes in aromaticity and charge-transfer effects, which arise from the delocalization of lone pairs from the sulfur atom into empty π* orbitals. Furthermore, Hammett analysis indicates that the rates of thianthrenation reactions, a type of electrophilic aromatic substitution, are significantly accelerated by substituents that stabilize a positive charge in the transition state (with a ρ value of -11), which is consistent with the intermediacy of Wheland complexes. bioivt.com

Substituents on the thiophene ring exert a significant influence on the regioselectivity and rate of electrophilic substitution reactions, mirroring their effects in benzene chemistry. fishersci.ie

Electron-donating substituents (D) : When an electron-donating group is present at an alpha-position (C2 or C5), substitution tends to occur at the remaining alpha-position (C5, if C2 is substituted) and at the C3-position. If an electron-donating substituent is at a beta-position (C3 or C4), substitution generally takes place at the C2-position.

Electron-withdrawing substituents (W) : An electron-withdrawing group at an alpha-position (C2 or C5) typically directs substitution to both the C4- and C5-positions. The ratio of these isomers can depend on the -M effect of the substituent, with a stronger -M effect leading to a higher proportion of the C4-isomer. If an electron-withdrawing substituent is at a beta-position (C3 or C4), it facilitates electrophilic attack at the C5-position.

In the context of oxidation reactions, alkylation of the thiophene ring, such as with a methyl group (e.g., 2-methylthiophene), has been shown to lower the barrier height for addition pathways. Moreover, the presence of electron-donating groups in thiophene S-oxides increases their nucleophilicity, while electron-withdrawing groups enhance their electrophilicity, impacting their reactivity in reactions like Diels-Alder additions.

Oxidation Reactions

Thiophene can undergo oxidation at two primary sites: at the sulfur atom, leading to thiophene S-oxide, or at the 2,3-double bond, forming a thiophene 2,3-epoxide. cdutcm.edu.cn Thiophene-S-oxides are generally unstable unless sterically hindered by bulky substituents at the C2 and C5 positions.

Complete oxidation of thiophene derivatives to the corresponding sulfone often proceeds through a sulfoxide (B87167) intermediate. The oxidation of thiophene derivatives by hydrogen peroxide can be effectively catalyzed by methyltrioxorhenium(VII) (CH₃ReO₃). Notably, the rate constants for the oxidation of thiophenes are significantly lower (2-4 orders of magnitude) than those for aliphatic sulfides. The rate of conversion from a sulfide (B99878) to a sulfoxide (thiophene oxide) increases with the introduction of more electron-donating substituents. Conversely, the rate of sulfoxide to sulfone (thiophene dioxide) conversion shows the opposite trend.

In strongly acidic environments, oxidation of thiophene with peracids can yield thiophen-2-one, a product of apparent direct hydroxylation of the aromatic ring, alongside the expected thiophene-S-oxide dimers. The formation of thiophen-2-one is proposed to involve initial protonation of thiophene, followed by nucleophilic attack of the peracid at the C2-position, intramolecular epoxidation to form a thiophene 2,3-epoxide intermediate, heterolytic ring opening, and a 1,2-hydride shift.

The reactions of thiophene and its derivatives, such as 2-methylthiophene (B1210033), with molecular oxygen in both its singlet (¹Δg) and triplet (³Σg⁻) states have been extensively investigated using ab initio computational methods. Singlet oxygen is considerably more reactive than ground state triplet oxygen.

For singlet oxygen, the most favorable reaction pathway involves a [2+4] cycloaddition, leading to the formation of endoperoxides. Alkylation of the thiophene ring, for instance, by a methyl group, can effectively lower the energetic barrier for this addition pathway.

In contrast, reactions with triplet oxygen are characterized by significantly large energy barriers (typically exceeding 30 kcal mol⁻¹). This suggests that the direct oxidation of thiophene by ground state oxygen is likely to be a significant process only under high-temperature conditions.

Thiophene and its 2-methyl derivative can react with molecular oxygen via direct hydrogen abstraction pathways. On the triplet potential energy surface, the hydrogen abstraction channels generally lie at higher energies compared to the addition reactions. While direct hydrogen atom abstraction from thiophene by hydroxyl (HO•) radicals is generally unfavorable under ambient conditions, hydrogen abstraction on the singlet oxygen surface can occur at both alpha and beta sites, with a slight preference for the C3-position. Both singlet and triplet hydrogen abstraction mechanisms ultimately lead to the formation of thienyl radicals.

Beyond hydrogen abstraction, thiophene and 2-methylthiophene also react with molecular oxygen through addition/elimination mechanisms. As noted, the [2+4] cycloaddition with singlet oxygen, forming endoperoxides, represents the most favorable addition pathway. In oxidation reactions initiated by hydroperoxyl radicals (HO₂), additions to the alpha and beta carbons of thiophene are identified as the most favored pathways, with addition to the sulfur atom contributing to a lesser extent. Furthermore, reversible oxidative-addition and reductive-elimination of thiophene have been observed in reactions involving specific titanium complexes, highlighting another facet of its addition/elimination chemistry.

Applications and Research Domains of Thiophene 2 Compounds

Material Science Applications

Liquid Crystal Development

Structure-Mesomorphic Behavior Relationship

The mesomorphic behavior of thiophene (B33073) derivatives, particularly in liquid crystal (LC) applications, is highly dependent on their molecular structure. tandfonline.comtandfonline.commdpi.com Research has shown that the number of rings in the molecular core and the nature of substituents on the thiophene ring significantly influence mesogenic properties and thermal stability. For instance, four-ring systems tend to exhibit greater thermal stability and a higher propensity to form mesophases compared to their three-ring counterparts. tandfonline.com

The position of substituents on the thiophene ring also plays a crucial role. A 1,4-phenylene substituent at the 4-position of the thiophene ring generally leads to better thermal properties than a 2,5-thienyl substituent. tandfonline.com Molecular modeling studies suggest that 2,4-disubstituted thiophene systems may prefer a folded geometry. tandfonline.com

Furthermore, the introduction of bent-core derivatives with a 3-hexyl-2,5-disubstituted thiophene central ring has been shown to influence blue-phase liquid crystal (BPLC) materials. These structures can induce blue phases (BPs) during both heating and cooling processes when doped with appropriate chiral compounds. mdpi.com The presence of a lateral fluorine atom near the ester linkage can decrease phase transition temperatures, and its specific ortho-substitution can significantly drop the clearing point temperature. mdpi.com

A new homologous series of thiophene-based mesogens, 4-((E)-((4-((E)-3-(thiophen-2-yl)acryloyl)phenyl)imino)methyl)phenyl-4-(alkyloxy)benzoate, has been synthesized and characterized. These compounds exhibit a wide range of liquid crystalline mesophases, with the stability of the mesomorphic behavior being dependent on the length of the terminal alkoxy chain and the effect of substituent groups like OCH3 and Br. researchgate.net

Ferro-, Ferri-, and Antiferro-electric Phase Types

Thiophene-based liquid crystals are known to exhibit ferroelectric, ferrielectric, and antiferroelectric phase types, making them valuable for electro-optical switching devices. researchgate.net Chiral 2,5-disubstituted thiophene-based esters, particularly those incorporating (S)-1-methylheptyl 4-hydroxybenzoate (B8730719) or (S)-1-methylheptyl 4′-hydroxybiphenyl-4-carboxylate moieties, can display SmC* ferroelectric, ferrielectric, and antiferroelectric phase character. researchgate.net

A novel bent-shaped, four-ring thiophene-based chiral liquid crystalline ester, derived from 5-(4-n-decyloxyphenyl)thiophene-2-carboxylic acid and (S)-1-methylheptyl 4′-hydroxybiphenyl-4-carboxylate, has been reported to exhibit SmA, SmC ferroelectric, SmC* ferrielectric, SmC* antiferroelectric, and SmI* antiferroelectric phase types. researchgate.net This compound showed increased thermal stability and the observation of an additional SmI* antiferroelectric phase compared to analogous three-ring compounds. researchgate.net

Recently, highly polar three-ring rod-shaped compounds with a terminal thiophene ring have been synthesized, directly transitioning to a ferroelectric nematic liquid crystal (NF) phase upon cooling from the isotropic fluid. arxiv.org These thiophene compounds exhibit ferroelectric polarizations approximately 20% larger than typical NF materials, attributed to their higher mass densities and tighter molecular packing due to the absence of flexible terminal chains. arxiv.org

Corrosion Inhibitors

Thiophene derivatives are effective corrosion inhibitors for various metals in acidic environments. tandfonline.comresearchgate.netderpharmachemica.com Their inhibitory action is primarily due to their adsorption onto the metal surface, forming a protective layer. tandfonline.comderpharmachemica.com The presence of heteroatoms like sulfur and nitrogen, along with π-electrons and aromatic rings, contributes to their strong affinity for metal surfaces. tandfonline.comderpharmachemica.comjmaterenvironsci.com

For instance, (E)-2-methyl-N-(thiophen-2-ylmethylidene)aniline (T), a thiophene Schiff base, demonstrates good inhibitive properties for mild steel corrosion in 1.0 M HCl solution. tandfonline.com Its inhibition efficiency increases with concentration, and it acts as a mixed-type inhibitor, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. tandfonline.com The adsorption of this thiophene derivative on the metal surface follows the Langmuir adsorption isotherm. tandfonline.com

Another example is 5-tert-butoxythis compound-carbaldehyde (B14428518) phenylhydrazone (TBCP), which showed an inhibition efficiency of 87% at 5×10−3 m for steel in 0.5 M H2SO4 solution, primarily acting as a cathodic inhibitor. researchgate.net The inhibition efficiency of TBCP is not significantly affected by temperature changes within the range of 298–353 K. researchgate.net

The use of thiophene Schiff base metal complexes, such as bis-thiophene Schiff base copper–metal complex Cu(II)@Thy-2, is also being explored. These complexes are expected to form more stable and denser adsorption films on metal surfaces compared to pure Schiff base ligands, enhancing corrosion protection. mdpi.com

Supramolecular Chemistry

Thiophene-based compounds are significant in supramolecular chemistry due to their ability to self-assemble and form complex architectures through non-covalent interactions. iucr.orgthieme-connect.comacs.orgresearchgate.netrsc.org The intrinsic plasticity of thiophene and low energy barriers to carbon-carbon inter-ring rotations make their supramolecular architectures challenging to predict solely based on molecular structure. thieme-connect.com

This compound-carboxylate, for example, has been utilized in the construction of supramolecular architectures in cobalt(II) and copper(II) complexes. These complexes form one-dimensional coordination polymers that self-assemble into two-dimensional supramolecular sheets, interconnected by various interactions including N—H···O, π–π, and C—H···π interactions. iucr.org

A supramolecular thiophene host system exhibiting solid-state fluorescence has been prepared using chiral (1R,2S)-2-amino-1,2-diphenylethanol and thiophene acid derivatives. This system forms a chiral 21-helical columnar structure with channel-like cavities that can encapsulate guest molecules. acs.org

Thiophene-capped diketopyrrolopyrrole (DPP) derivatives are crucial components in π-conjugated polymers and small molecules used in organic electronic devices. chemrxiv.orgresearchgate.net Their optoelectronic properties can be modulated by incorporating different electroactive moieties into the central core or by regulating their self-assembly through non-covalent interactions. chemrxiv.orgchemrxiv.org

While alkylation of the DPP lactam rings is common for solubility, functionalizing the thiophene rings at the DPP extremities is more challenging, especially when supramolecular moieties are involved. chemrxiv.org Recent synthetic methods have enabled the efficient thiophene functionalization with amide-containing substituents in single-core thiophene-capped DPP derivatives. chemrxiv.orgresearchgate.net

The self-assembly properties of thiophene-functionalized diketopyrrolopyrrole (DPP) derivatives are critical for their performance in optoelectronic applications. chemrxiv.orgresearchgate.netacs.org Small changes in molecular design can lead to significant differences in optoelectronic properties within supramolecular semiconducting systems. chemrxiv.org

Research has shown that the length and type of alkyl substitution on the DPP core influence film morphology, which in turn affects solid-state photophysical and electronic properties. acs.org Long, straight alkyl chains tend to form rod-like or needle-like structures, whereas branched alkyl chains may not exhibit ordered solid-state structures. acs.org The self-assembling process can also be controlled by varying the number of thiophene units attached to the DPP core, with nanoscale fibrous structures observed when two or four thiophene units are present. acs.org

The self-assembly of thiophene-capped DPP derivatives can lead to aggregates with long charge carrier lifetimes, particularly when amide groups are incorporated, forming hydrogen bonds. researchgate.net The position of these amide groups, whether pending from the lactam rings or the thiophene rings, can influence the self-assembly behavior and optoelectronic properties. chemrxiv.orgresearchgate.net

Computational and Theoretical Studies of Thiophene 2

Molecular Docking Simulations

Binding Interactions with Biological Targets

Computational studies, particularly molecular docking simulations, have been instrumental in understanding the binding interactions of thiophene (B33073) derivatives with various biological targets. These studies aim to elucidate the mechanisms of action and guide the design of novel therapeutic agents.

For instance, pyrazolyl–thiazole (B1198619) derivatives of thiophene have been investigated for their antimicrobial and antioxidant properties. Molecular docking simulations identified key binding interactions, such as hydrogen bonding and π–π stacking, with biological targets like penicillin-binding proteins (PBPs) from Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as sterol 14α-demethylase from Candida albicans. These computational findings supported experimental antimicrobial data, with compounds demonstrating favorable binding affinities correlating with higher in vitro antimicrobial activities uni.lufishersci.fisigmaaldrich.com.

Another study focused on chlorothiophene-based chalcone (B49325) analogs, synthesizing nine such compounds and evaluating their anticancer activity. Computational analysis, including molecular docking and molecular dynamics simulations, revealed their inhibitory mechanisms against anti-apoptotic proteins MDM2 and Bcl-2. Compounds C4 and C6 exhibited binding energy values ranging from -6.2 to -6.6 kcal/mol, indicating moderate interactions with these proteins, and molecular dynamics trajectories for C4 demonstrated stability profiles for Bcl-2 up to 500 ns.

Structure-Property Relationship Predictions

Computational methods are extensively used to predict and understand the intricate relationships between the chemical structure of thiophene and its derivatives and their resulting physical and chemical properties. These predictions are vital for designing materials with tailored functionalities.

A comprehensive computational study involving 100 thiophene monomers explored how their intrinsic properties, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, band gap, dihedral angles, and bond lengths, influence the electronic and structural properties of their corresponding polymers. This research suggests that statistical models derived from these relationships can serve as efficient screening tools for predicting polythiophene properties.

In fused thiophene systems, such as thienoacenes and thienohelicenes, computational investigations have delved into the relationship between geometric structures and electronic properties, specifically HOMO-LUMO gaps. A close linear relationship has been observed between HOMO-LUMO gaps and the inverse of the number of carbon atoms (1/Nc). Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to elaborate on the structural and electronic states of these polymers, with predicted UV-Vis absorption spectra and vertical excitation energies showing good agreement with experimental results.

For amorphous thieno[3,2-b]thiophene (B52689)–diketopyrrolopyrrole–thiophene-containing polymers, computational studies combining molecular dynamics (MD) and electronic structure calculations have characterized their structure-property relationships. These studies highlight a strong interdependence between chromophoric disorder and conformational disorder, which significantly impacts the electronic properties of these conjugated polymers. Furthermore, investigations into "Sulflowers" (thiophene-fused rings) have revealed surprising correlations between the degree of non-planarity and HOMO-LUMO gaps, where a more non-planar structure can lead to a smaller band gap, a trend opposite to that typically observed in linear conjugated systems.

Computational methods, including Ab initio, MP2, and DFT, have been applied to study the electronic structure, substitution effects, and physical-chemical structure-property relationships of various thiophene derivatives. These studies report and discuss properties such as net charges, bond lengths, dipole moments, electron affinities, and heats of formation, providing insights into the reactivity of these compounds.

Spectroscopic Simulations

Spectroscopic simulations play a crucial role in interpreting experimental spectra and predicting the optical behavior of thiophene and its derivatives, offering a deeper understanding of their electronic transitions and vibrational dynamics.

The static gas-phase ultraviolet (UV) absorption spectrum of thiophene has been investigated using a combination of a vibronic coupling model Hamiltonian and multi-configuration time-dependent Hartree quantum dynamics simulations. This model, incorporating five electronic states and all 21 vibrational modes, accurately reproduces the experimentally measured spectrum. Excited-state calculations, performed using CASPT2, identified the importance of specific symmetric A1 modes and antisymmetric (B2 and A2) modes in the vibronic coupling of thiophene when excited into the S1 state.

For thiophene-2-carboxylic acid, spectroscopic characterization involved both experimental Fourier Transform-Infrared (FT-IR) spectroscopy and theoretical quantum chemical computations. The experimentally recorded FT-IR spectrum was compared with scaled theoretical spectra, and spectral peaks were assigned based on potential energy distribution results. Additionally, UV-Vis spectra of this compound-carboxylic acid in different solvents were simulated, and solvent effects were predicted using the polarizable continuum model with the TD-DFT/B3LYP/6-31+G(d,p) method.

Vibronic computations are also utilized to simulate spectroscopic processes in thiophene, including anharmonic simulations of infrared (IR) spectra. These computational approaches enable the prediction of spectra at various temperatures and provide reference data for unstable species that are difficult to study experimentally.

Furthermore, core-hole clock spectroscopy combined with real-time propagation time-dependent density functional theory (TDDFT) simulations has been employed to explore ultrafast charge transfer (CT) in organic thiophene-based conjugated polymers. This joint experimental and theoretical approach provides insights into the electron dynamics underlying the CT process, demonstrating control over CT by selective excitation of specific resonances in the sulfur atom with monochromatic X-ray radiation. Quantum Mechanics/Molecular Mechanics (QM/MM) DFT simulations have also been used to study the optical properties of pentameric formyl thiophene acetic acid (p-FTAA) within amyloid-β(1–42) fibrils, comparing theoretical and experimental optical absorption and fluorescence spectra in both water and protein environments.

Future Directions and Emerging Research Areas

Development of Novel Thiophene-2 Scaffolds

The development of new this compound scaffolds is a cornerstone of modern medicinal chemistry, aiming to generate compounds with enhanced efficacy and selectivity. rsc.orgmdpi.com Researchers are moving beyond simple substitutions to create complex, hybrid molecules that combine the this compound core with other heterocyclic systems. This strategy is intended to harness the complementary pharmacological properties of different rings, potentially leading to synergistic effects. rsc.org

Table 1: Examples of Novel this compound Scaffolds and Their Synthetic Approaches

| Scaffold Type | Synthetic Precursor | Integrated Heterocycles | Potential Application |

|---|---|---|---|

| Thiophene-based Oxadiazoles (B1248032) | This compound-carbohydrazide | 1,3,4-Oxadiazole | Anticancer nih.govrsc.org |

| Thiophene-based Triazoles | This compound-carbohydrazide | 1,2,4-Triazole | Anticancer, Antimicrobial nih.govbohrium.com |

| Thiophene-based Thiazolidinones | This compound-carbohydrazide | 4-Thiazolidinone | Anticancer nih.govrsc.org |

Exploration of New Pharmacological Activities

The this compound scaffold is a prolific source of compounds with a wide spectrum of biological activities. ijpsjournal.comeprajournals.com While its role in established therapeutic areas like anti-inflammatory and antimicrobial agents is well-documented, emerging research continues to uncover new and promising pharmacological applications. nih.govrsc.org A significant area of current investigation is in oncology, where novel thiophene (B33073) derivatives are being developed as potent anticancer agents targeting various cancer cell lines, including breast, colon, and skin cancer. mdpi.comresearchgate.net

Recent studies have demonstrated the antiproliferative activity of thiophene carboxamides and thiophene-bearing heterocycles like oxadiazoles and triazoles. mdpi.combohrium.com Some of these compounds have been shown to induce apoptosis and depolarize mitochondrial membranes in cancer cells with high selectivity, sparing normal cells. mdpi.com Beyond cancer, research has identified thiophene derivatives with potent activity against drug-resistant Gram-negative bacteria, a critical area of unmet medical need. frontiersin.orgnih.gov These compounds have been shown to increase bacterial membrane permeability and inhibit adherence to host cells. frontiersin.org Furthermore, a novel class of thiophene derivatives has been discovered as potent, orally bioavailable inhibitors of Ebola virus entry, highlighting the potential of this scaffold in combating emerging infectious diseases. acs.org

Table 2: Emerging Pharmacological Activities of this compound Derivatives

| Pharmacological Activity | Derivative Class | Example Target/Mechanism | Target Disease/Organism |

|---|---|---|---|

| Anticancer | Thiophene carboxamides | Caspase 3/7 activation, mitochondrial depolarization | Melanoma (A375), Colon (HT-29), Breast (MCF-7) cancer mdpi.com |

| Thiophene-based oxadiazoles | Antiproliferative activity | Breast (MCF7), Colon (HCT116) cancer rsc.org | |

| Antimicrobial | Substituted thiophenes | Increased membrane permeabilization, binding to Outer Membrane Proteins (OMPs) | Colistin-resistant Acinetobacter baumannii and Escherichia coli frontiersin.orgnih.gov |

| Antiviral | 2,5-disubstituted thiophenes | Ebola virus entry inhibition | Ebola virus disease acs.org |

| Antioxidant | Pyrazolyl–thiazole (B1198619) thiophenes | DPPH and hydroxyl radical scavenging | General oxidative stress rsc.org |

Advanced Materials for Organic Electronics

This compound and its fused-ring derivatives, such as thienothiophene, are cornerstones in the field of organic electronics due to their excellent charge transport properties, high stability, and tunable electronic structure. rsc.orgecampus.com These materials are integral components in a range of devices, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govbeilstein-journals.org

In the realm of solar energy, thiophene-based conjugated polymers and small molecules are extensively used as donor materials in bulk heterojunction solar cells. researchgate.netrsc.orgbohrium.com Research focuses on designing novel donor-acceptor (D-A) copolymers that incorporate thiophene units to optimize light absorption and energy level alignment, leading to higher power conversion efficiencies (PCE). mdpi.comrsc.org For instance, copolymers combining thieno[3,4-b]thiophene (B1596311) with thiazole units have achieved PCEs as high as 9.72%. rsc.org

Thiophene derivatives are also crucial for OLED technology. rsc.org They are used to create efficient emitters, often in D-A structures, that can produce bright and stable light. A solution-processed OLED using a compound comprising triphenylamine (B166846) (donor), thieno[3,2-b]thiophene (B52689) (π-linker), and dimesitylboron (acceptor) demonstrated a high external quantum efficiency of 4.61% and a maximum power efficiency of 6.70 lm/W. beilstein-journals.org The development of new thiophene-based macrocycles and polymers continues to push the performance limits of these electronic devices. rsc.org

Table 3: Performance of this compound Based Materials in Organic Electronic Devices

| Device Type | Thiophene-Based Material | Key Performance Metric | Value |

|---|---|---|---|

| Organic Photovoltaic (OPV) | PTBTz-2 (Thienothiophene-thiazole copolymer) | Power Conversion Efficiency (PCE) | 9.72% rsc.org |

| Short-Circuit Current (Jsc) | 16.84 mA cm⁻² rsc.org | ||

| Organic Photovoltaic (OPV) | Fused-thiophene small molecule (Compound 2) | Power Conversion Efficiency (PCE) | 6.20% mdpi.com |

| Open-Circuit Voltage (Voc) | 0.95 V mdpi.com | ||

| Organic Light-Emitting Diode (OLED) | DMB-TT-TPA (Thienothiophene-based emitter) | External Quantum Efficiency (EQE) | 4.61% beilstein-journals.org |

| Power Efficiency | 6.70 lm/W beilstein-journals.org |

Sustainable and Green Synthesis Methodologies

In line with the global push for environmental sustainability, a major trend in this compound chemistry is the development of green synthesis methodologies. benthamscience.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption compared to traditional methods like the Paal-Knorr or Gewald reactions, which can involve harsh conditions and low yields. nih.govrsc.org

Key strategies in green synthesis include the use of environmentally benign solvents. rsc.org Water, in particular, is being explored as a reaction medium for palladium-catalyzed C-H arylation of thiophene derivatives, with studies showing that the reaction can even be performed in low-purity industrial wastewater. unito.it Other green alternatives include deep eutectic solvents and ionic liquids. rsc.org Metal-free synthesis is another important avenue, utilizing elemental sulfur or potassium sulfide (B99878) to construct the thiophene ring from substrates like alkynols or buta-1-enes, thereby avoiding metal toxicity. nih.govorganic-chemistry.org

Furthermore, innovative techniques such as microwave-assisted synthesis, ultrasonic activation, and solvent-free reactions are being employed to accelerate reaction times and improve yields. benthamscience.comresearchgate.net A particularly novel approach involves the use of bio-based feedstocks. For example, levulinic acid, a platform chemical derived from cellulose, can be converted into 5-methylthis compound-thiol, demonstrating a pathway to produce functionalized thiophenes from renewable biomass instead of fossil fuels. royalsocietypublishing.org

Table 4: Overview of Green Synthesis Strategies for this compound Derivatives

| Green Strategy | Key Features | Example Reaction |

|---|---|---|

| Benign Solvents | Use of water, deep eutectic solvents, or ionic liquids to replace hazardous organic solvents. rsc.org | Pd-catalyzed direct C-H arylation of thiophenes in water. unito.it |

| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts. nih.gov | Cyclization of alkynols with elemental sulfur to form substituted thiophenes. organic-chemistry.org |

| Bio-based Feedstocks | Utilizes renewable biomass as a starting material. royalsocietypublishing.org | Conversion of cellulose-derived levulinic acid to 5-methylthis compound-thiol. royalsocietypublishing.org |

| Energy-Efficient Methods | Use of microwaves or ultrasound to reduce reaction times and energy input. benthamscience.comresearchgate.net | Ultrasound-activated synthesis of 2-aminothiophenes in water. researchgate.net |

| Solvent-Free Reactions | Eliminates the need for a solvent, reducing waste. rsc.org | Solvent-free preparation of thiophenes depending on the substrate. rsc.org |

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis has become a powerful engine for innovation in the study of this compound compounds. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), are now routinely used to predict and rationalize the structural, electronic, and optical properties of novel thiophene derivatives before they are synthesized in the lab. mdpi.commdpi.comacs.org

DFT calculations allow researchers to optimize molecular geometries, calculate HOMO-LUMO energy gaps (which are critical for electronic applications), and simulate spectroscopic data like NMR, IR, and UV-Vis spectra. mdpi.commdpi.comnih.gov This predictive power helps in understanding reaction mechanisms and provides a rationale for the observed properties of synthesized molecules. nih.govrsc.org For example, a low calculated energy gap can indicate high molecular reactivity, which can be correlated with observed biological activity. nih.gov

In drug discovery, molecular docking simulations are employed to predict how a newly designed thiophene derivative might bind to a specific biological target, such as a protein or enzyme. rsc.orgfrontiersin.org These in-silico studies provide valuable insights into potential binding modes and interactions, such as hydrogen bonding and π–π stacking, which helps in prioritizing which compounds to synthesize and test experimentally. rsc.orgnih.gov This integrated approach, where computational predictions guide experimental work and experimental results validate computational models, accelerates the design-synthesis-test cycle, making the discovery of new functional molecules more efficient and rational. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Thiophene-2-carboxylic acid derivatives, and how can reaction yields be optimized?

- Methodology : this compound-carboxylic acid derivatives are typically synthesized via oxidation of substituted thiophenes or functionalization of pre-existing carboxylic acid groups. For example, this compound,5-dicarboxylic acid can be synthesized using two methods:

- Method I : Oxidation of 2:5-diacetoxymethylthiophene (yield: ~21%) .

- Method II : Lithiation of 2:5-diiodothiophene followed by carboxylation (yield: ~74%) .

Q. What safety precautions are essential when handling this compound-carboxylic acid in laboratory settings?

- Handling : Avoid skin/eye contact; use nitrile gloves (tested for chemical compatibility) and lab coats. Inspect gloves for permeability before use .

- Storage : Keep away from strong acids, bases, and oxidizers to prevent hazardous reactions (e.g., sulfur oxide emissions) .

- Emergency Measures : For inhalation, move to fresh air; for ingestion, seek immediate medical attention .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments (δ 7.0–8.0 ppm for thiophene protons).

- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98% as per pharmacological studies ).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₄H₅NO₂S₂ for this compound-sulfonamide ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound derivatives under varying conditions?

- Approach : Use density functional theory (DFT) to calculate thermodynamic properties (e.g., enthalpy of formation ΔfH°). For example, NIST provides gas-phase thermochemistry data for thiophene derivatives .

- Tools : Software like Gaussian or ORCA can simulate reaction pathways and stability under acidic/oxidative conditions .